4-(4-quinazolinylamino)phenyl 2-thiophenecarboxylate
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Overview
Description
4-(4-quinazolinylamino)phenyl 2-thiophenecarboxylate is a useful research compound. Its molecular formula is C19H13N3O2S and its molecular weight is 347.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 347.07284784 g/mol and the complexity rating of the compound is 456. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photophysical Properties
Research on 2-(aryl/thiophen-2-yl)quinazolin-4(3H)-ones and 4-cyanoquinazolines has explored their photophysical properties. These compounds exhibit fluorescence in the blue-green region and demonstrate significant quantum yields in different solvents. The study highlights the influence of donor fragment nature on photophysical properties, with some molecules showing increased emission intensity upon the addition of water, indicating potential applications in optical materials and sensors (Moshkina et al., 2022).
Antimicrobial Activities
Several studies have synthesized and evaluated the antimicrobial properties of quinazolin-4(3H)-one derivatives. For instance, 2-alkyl and 2-aryl-3-(phenylamino)quinazolin-4(3H)-ones have shown promising antimicrobial activities, suggesting their potential as new antimicrobial agents (Mohammadi et al., 2017).
Anticancer Activity
Quinazolin-4(3H)-one derivatives have also been investigated for their anticancer activity. For example, novel 3-(substituted benzylideneamino)-7-chloro-2-phenyl quinazoline-4(3H)-one derivatives were synthesized, showing remarkable activity against the CNS SNB-75 Cancer cell line, underscoring the potential of these compounds in cancer therapy (Noolvi & Patel, 2013).
Anticonvulsant Effects
The anticonvulsant activities of 2-phenyl-3-(3-(substituted-benzylideneamino)quinazolin-4(3H)-one derivatives have been evaluated, revealing promising compounds with significant effects in protecting against seizure attacks, indicating potential applications in the treatment of epilepsy (Gupta et al., 2013).
Mechanism of Action
The mechanism of action of a compound like “4-(4-quinazolinylamino)phenyl 2-thiophenecarboxylate” would depend on its specific structure and the context in which it’s used. Quinazoline derivatives are known to have various biological activities, such as anticancer, anti-inflammatory, and antimicrobial activities .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[4-(quinazolin-4-ylamino)phenyl] thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O2S/c23-19(17-6-3-11-25-17)24-14-9-7-13(8-10-14)22-18-15-4-1-2-5-16(15)20-12-21-18/h1-12H,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STUGOKJJEQIZJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)OC(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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